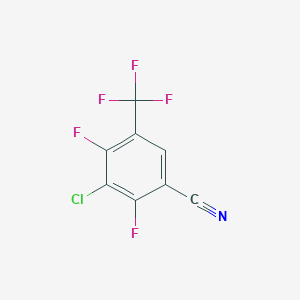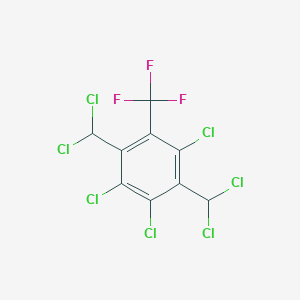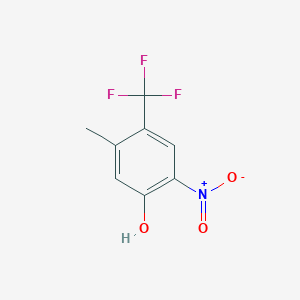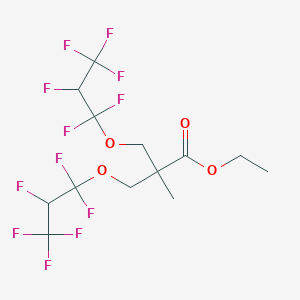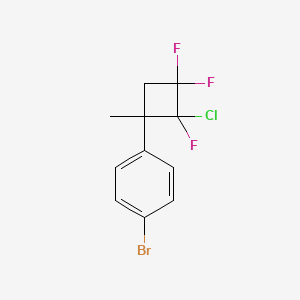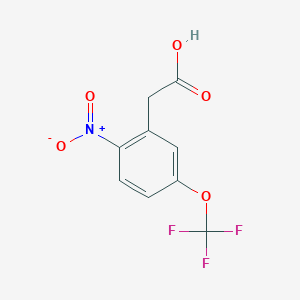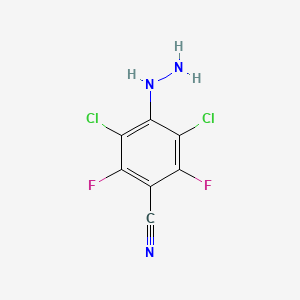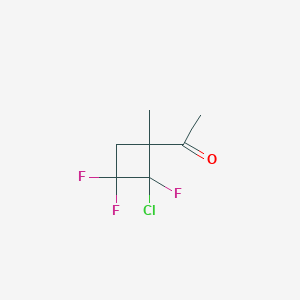
3-(Trichloromethyl)-5-(trifluoromethyl)fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trichloromethyl)-5-(trifluoromethyl)fluorobenzene, commonly referred to as 3-TCF, is a halogenated aromatic compound with a variety of applications in organic synthesis and scientific research. This compound is known for its unique properties, such as its low boiling point and high solubility in organic solvents, making it an attractive and versatile reagent for a variety of chemical reactions. Furthermore, its unique structure makes it an attractive target for further research, as it can be used to study the effects of halogen substitution on the reactivity and properties of aromatic compounds.
Wirkmechanismus
The mechanism of action of 3-TCF is not yet fully understood. However, it is believed that the halogenated aromatic ring of 3-TCF can interact with certain proteins, enzymes, and other molecules in the body, altering their structure and/or activity. This could potentially lead to changes in biochemical and physiological processes, resulting in the observed effects of 3-TCF.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-TCF are not yet fully understood. However, some studies have suggested that 3-TCF may have an effect on the activity of certain enzymes and proteins, as well as on the expression of certain genes. Additionally, 3-TCF has been found to be more toxic to certain types of cells, such as liver cells, than other halogenated aromatic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-TCF in laboratory experiments is its low boiling point and high solubility in organic solvents, which makes it an ideal reagent for a variety of reactions. Additionally, its unique structure makes it an attractive target for further research, as it can be used to study the effects of halogen substitution on the reactivity and properties of aromatic compounds. The main limitation of using 3-TCF in laboratory experiments is its potential toxicity, as it has been found to be more toxic to certain types of cells than other halogenated aromatic compounds.
Zukünftige Richtungen
There are many potential future directions for research involving 3-TCF. These include further research into its biochemical and physiological effects, its potential role in the development of cancer, its mechanism of action, and its potential applications in organic synthesis and other scientific research. Additionally, further research into the effects of halogen substitution on the reactivity and properties of aromatic compounds could lead to new and improved synthetic methods. Finally, further research into the toxicity of 3-TCF and other halogenated aromatic compounds could lead to improved safety protocols for laboratory experiments.
Synthesemethoden
3-TCF can be synthesized in several different ways, depending on the desired product and the desired purity. The most common method of synthesis is by the reaction of trifluoromethanesulfonic acid with trichloromethylbenzene in the presence of a base, such as potassium hydroxide. The reaction is carried out at room temperature and yields a product with a purity of up to 99%. Other methods of synthesis include the reaction of trifluoroacetic acid with trichloromethylbenzene in the presence of a base, or the reaction of trifluoromethanesulfonic anhydride with trichloromethylbenzene in the presence of a base.
Wissenschaftliche Forschungsanwendungen
3-TCF has many applications in scientific research, including its use as a reagent for organic synthesis, as a probe for studying the effects of halogen substitution on the reactivity and properties of aromatic compounds, and as a model compound for studying the effects of halogenation on the structure and reactivity of aromatic compounds. Furthermore, 3-TCF is also used as a catalyst for the synthesis of other compounds, such as polymers and pharmaceuticals. Additionally, 3-TCF has been used in the study of the biological effects of halogenated compounds, such as its potential role in the development of cancer.
Eigenschaften
IUPAC Name |
1-fluoro-3-(trichloromethyl)-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F4/c9-7(10,11)4-1-5(8(13,14)15)3-6(12)2-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWKEZPIWWPKEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(Cl)(Cl)Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)

